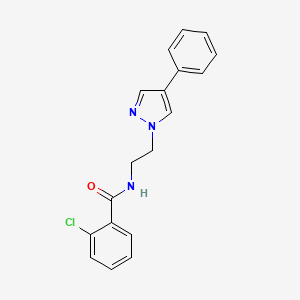

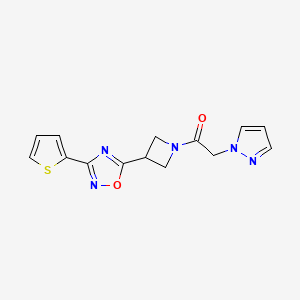

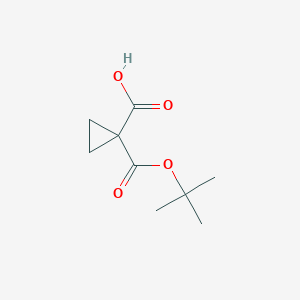

![molecular formula C17H20N4O B2478219 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-23-3](/img/structure/B2478219.png)

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry . They have been the subject of numerous studies due to their potential pharmacological effects .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The synthesis often involves the condensation of active proton compounds with 3-aminopyrazoles .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. They can undergo various transformations that improve their structural diversity . For instance, a Suzuki–Miyaura cross-coupling reaction has been reported for the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .Scientific Research Applications

Anticancer Properties

The pyridopyrimidine scaffold has been investigated for its potential in cancer therapy. Notably, palbociclib , a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety. Researchers have explored derivatives of this compound for their ability to inhibit cell cycle progression, particularly in cancer cells .

Antimycobacterial Activity

Recent studies have examined novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines . These compounds exhibit antimycobacterial activity, specifically inhibiting Mycobacterium tuberculosis growth in culture. The relationship between substituent patterns on the phenyl rings and their physicochemical properties has been explored .

Neuroprotective Potential

The broader class of 2-aminopyrimidines , which includes pyridopyrimidines, has shown promise in various neurological conditions. For instance, some derivatives have demonstrated anti-Parkinson’s activity. Researchers have also investigated their antibacterial, anti-platelet, antidiabetic, and antitumor properties .

Anti-Inflammatory Agents

Chemical transformations on pyridopyrimidine structures have led to the synthesis of compounds with anti-inflammatory potential. For example, certain pyrazolo[l,5-a]pyrimidin-7-ones exhibit weak inhibition of prostaglandin E2 (PGE2), a key mediator of inflammation .

Other Therapeutic Applications

Beyond the mentioned fields, pyridopyrimidines continue to be explored for their therapeutic potential. Dilmapimod, for instance, shows promise against rheumatoid arthritis. Researchers are actively investigating additional applications, and clinical trials are underway .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry, and their potential applications are still being explored. The future directions in this field could involve the development of new synthesis pathways and the exploration of their potential pharmacological effects .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

Similar compounds have been shown to inhibit cdk6 . CDK inhibitors typically work by binding to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

Cdk inhibitors generally affect cell cycle regulation and transcription . By inhibiting CDKs, these compounds can halt cell cycle progression, preventing cells from proliferating. This can be particularly useful in the treatment of cancers, where uncontrolled cell proliferation is a key problem .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact their bioavailability.

Result of Action

Similar compounds have shown antitumor activities, with some being more potent than the positive control palbociclib . These compounds have been shown to inhibit the proliferation of human breast cancer cells and human gastric cancer cells .

Action Environment

The stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted , suggesting that the compound’s action could potentially be influenced by the pH of its environment.

properties

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-4-9-18-16-10-12(2)19-17-11-14(20-21(16)17)13-7-5-6-8-15(13)22-3/h5-8,10-11,18H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETGSEZHBWNRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

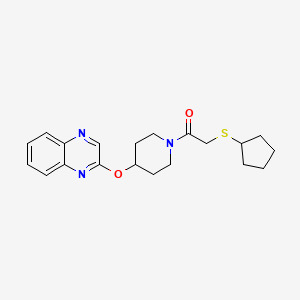

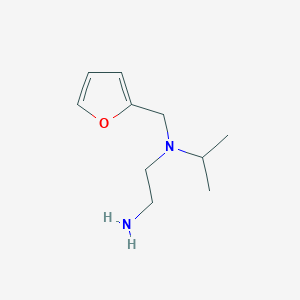

![4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2478137.png)

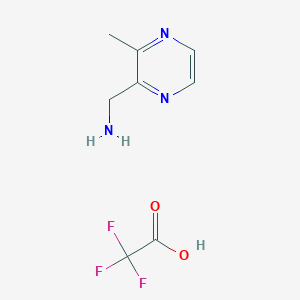

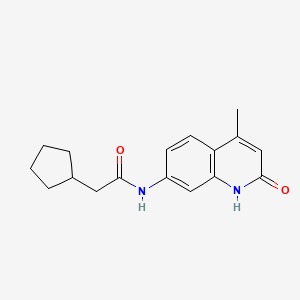

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478142.png)

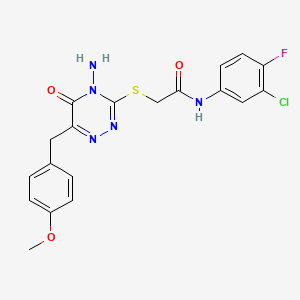

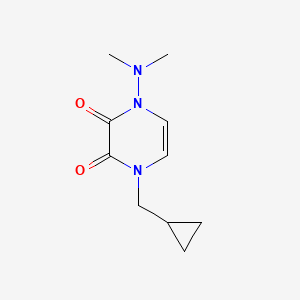

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2478150.png)

![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2478159.png)